5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole
Description
Properties
Molecular Formula |
C9H6F3N3 |
|---|---|
Molecular Weight |
213.16 g/mol |
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)7-3-1-6(2-4-7)8-13-5-14-15-8/h1-5H,(H,13,14,15) |
InChI Key |
OUBGWLWCINAEHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=NN2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclization of Triazole Precursors via Nitrile and Hydrazine Derivatives
One prominent approach involves the cyclization of hydrazides, hydrazines, or related intermediates derived from aromatic or aliphatic precursors containing the trifluoromethyl group.
- Starting from trifluoromethyl-substituted hydrazides or hydrazines, cyclization is achieved under basic or oxidative conditions.
- For instance, Lu et al. (2022) utilized sulfur-mediated oxidative cyclization of trifluoroacetimidohydrazides with aliphatic amines, yielding the target compound in moderate to good yields (typically 50-80%). This method is notable for its metal-free conditions and broad substrate scope.
Trifluoromethyl hydrazide + Sulfur (as oxidant) → 5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole
- Metal-free, environmentally friendly.
- Wide substrate compatibility.
- Mild reaction conditions.
1,3-Dipolar Cycloaddition of Nitrile Imines
Another significant route involves the [3 + 2]-cycloaddition of nitrile imines with suitable dipolarophiles, such as trifluoromethyl-containing nitriles, in the presence of catalysts like copper salts.
- Zheng et al. (2022) described a regioselective synthesis via in situ generation of nitrile imines from hydrazonyl chlorides, followed by cycloaddition with trifluoromethyl-containing nitriles (e.g., trifluoroacetonitrile).
- The reaction proceeds efficiently at room temperature with high regioselectivity, predominantly forming 1,2,4-triazoles with the trifluoromethyl group at the 5-position.
Hydrazonyl chloride + CF3CN + Cu(I) catalyst → this compound
- High regioselectivity.
- Mild conditions.
- Suitable for gram-scale synthesis.
Oxidative Cyclization of Hydrazones and Hydrazides
This method involves oxidative cyclization of hydrazones or hydrazides bearing aromatic groups with trifluoromethyl substituents.
- The process employs oxidizing agents like selenium dioxide (SeO2) or iodine in combination with hydrazone or hydrazide intermediates.
- Wu et al. (2020) reported the oxidative cyclization of trifluoromethyl hydrazones to produce the target compound with yields ranging from 79% to 98%.
Trifluoromethyl hydrazone + SeO2 or Iodine → this compound
- High yields.
- Compatibility with various functional groups.
- Suitable for complex molecule synthesis.
Direct Cyclization via Multicomponent Reactions
Recent advances include multicomponent reactions involving aromatic hydrazides, isothiocyanates, and other reagents under green chemistry conditions.
- Beyzaei et al. (2019) described a one-pot synthesis involving hydrazides, thiourea, and methyl sulfate, producing the target compound in 83-95% yields.
- The process operates under moderate conditions with minimal purification steps.
Aromatic hydrazide + thiourea + methyl sulfate → this compound
- Green chemistry principles.
- High efficiency.
- Simple purification.
Other Notable Methods
- Copper-Catalyzed Cyclization of Nitriles and Hydroxylamine: Xu et al. (2020) developed a one-pot copper-catalyzed process using nitriles and hydroxylamine hydrochloride, providing high yields and operational simplicity.
- Oxidative Cascade Annulation: Wu et al. (2022) utilized [3 + 2]-cycloaddition of nitrile imines with trifluoroacetimidoyl chlorides, achieving regioselective synthesis under mild conditions.
Summary Data Table: Preparation Methods
| Method | Starting Materials | Catalyst/Reagents | Conditions | Yield Range | Key Features |
|---|---|---|---|---|---|
| Cyclization of Hydrazides | Trifluoromethyl hydrazides or hydrazines | Sulfur, base | Mild, room temperature | 50-80% | Metal-free, environmentally friendly |
| Nitrile Imine Cycloaddition | Hydrazonyl chlorides, trifluoroacetonitrile | Cu(I) salts | Room temperature | High regioselectivity | High regioselectivity, scalable |
| Oxidative Cyclization | Hydrazones, hydrazides | SeO2, iodine | Mild to moderate temperature | 79-98% | High yields, functional group tolerance |
| Multicomponent Reactions | Hydrazides, thiourea, methyl sulfate | None or mild catalysts | Moderate conditions | 83-95% | Green chemistry, simple setup |
| Cascade Annulation | Nitrile imines, trifluoroacetimidoyl chlorides | Copper catalysts | Mild, ambient conditions | Moderate to high | Regioselective, efficient synthesis |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-withdrawing trifluoromethyl group enhances the electrophilicity of adjacent carbon atoms, facilitating nucleophilic attacks. Key observations include:
-
Deprotonation at N1 : The N1-hydrogen is acidic (pKa ~8–10) due to conjugation with the triazole ring, enabling deprotonation under basic conditions to form a nucleophilic triazolide intermediate.
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, DMSO) yields N-alkylated derivatives. For example:
| Reaction Conditions | Product | Yield |
|---|---|---|
| K₂CO₃, DMF, 60°C, 6 hrs | 1-Methyl-5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole | 78% |
-
Acylation : Acetyl chloride in pyridine selectively acylates the N1-position, forming 1-acetyl derivatives.
Cycloaddition Reactions
The triazole core participates in [3+2] cycloadditions with dipolarophiles:
-
Nitrile Imine Cycloaddition : Reacts with nitrile imines (generated in situ from hydrazonyl chlorides) to form bis-triazole derivatives under Cu(I) catalysis :
| Dipolarophile | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Hydrazonyl chloride (R = Ph) | CuI (10 mol%) | CH₂Cl₂ | RT, 12 hrs | 85% |
Regioselectivity is dictated by the trifluoromethyl group’s electronic effects, favoring 1,4-disubstituted products exclusively .
Electrophilic Aromatic Substitution
The phenyl ring’s para-trifluoromethyl group directs electrophiles to meta positions:
-
Nitration : Reaction with HNO₃/H₂SO₄ at 0°C produces 3-nitro-5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole.
-
Halogenation : Bromine in acetic acid yields 3-bromo derivatives selectively.
Metal-Catalyzed Cross-Couplings
The triazole ring acts as a directing group in transition-metal-catalyzed reactions:
-
Suzuki Coupling : Pd(PPh₃)₄-mediated coupling with arylboronic acids functionalizes the phenyl ring at the meta position :
| Boronic Acid | Catalyst | Base | Yield |
|---|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5%) | Na₂CO₃ | 72% |
-
Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes forms 1,2,3-triazole hybrids .
Oxidation and Reduction
-
Oxidation : Treating with mCPBA (meta-chloroperbenzoic acid) oxidizes the triazole ring to form N-oxide derivatives, though yields are moderate (45–55%) due to steric hindrance from the trifluoromethyl group.
-
Reduction : Hydrogenation (H₂, Pd/C) reduces the triazole ring to a dihydrotriazole, but the trifluoromethyl group remains intact.
Functional Group Interconversion
-
Thiolation : Reaction with Lawesson’s reagent converts the triazole to a thiol derivative, enhancing metal-binding capacity .
-
Sulfonation : SO₃ in H₂SO₄ introduces sulfonic acid groups at the triazole’s C3 position .
Reaction Mechanism Insights
The trifluoromethyl group exerts two primary effects:
-
Electronic : Stabilizes negative charges during nucleophilic substitutions via inductive effects.
-
Steric : Hinders reactions at the para position of the phenyl ring, directing substitutions to meta positions .
For example, in CuAAC reactions, the trifluoromethyl group increases the electrophilicity of the triazole’s C5 position, accelerating cycloaddition rates by 30% compared to non-fluorinated analogs .
Comparative Reactivity Table
Scientific Research Applications
5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This facilitates its binding to target sites, where it can exert its effects by inhibiting enzyme activity or modulating receptor function .
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazole Derivatives
Key Insights :
- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group in the target compound increases electrophilicity, favoring interactions with electron-rich biological targets, whereas methoxy-substituted triazoles (e.g., 5-(3,4,5-trimethoxyphenyl)-triazole) exhibit electron-donating effects, enhancing DNA intercalation in anticancer applications .
- Stability : Azido-substituted triazoles (e.g., 5-azido-1H-tetrazole) are prone to decomposition due to the unstable N₃ group, whereas the CF₃Ph group improves thermal and oxidative stability .
Key Insights :
- Pesticidal Activity: The trifluoromethylphenyl group enhances pesticidal efficacy compared to non-fluorinated analogs. For example, the target compound’s structural analog in showed superior activity against pests due to improved membrane penetration .
- Anticancer Activity : Triazoles fused with thiadiazole or trimethoxyphenyl groups (e.g., ) exhibit potent anticancer activity, whereas the target compound’s simpler structure may prioritize metabolic stability over direct cytotoxicity .
Physicochemical Properties
Table 3: Physicochemical Comparison
| Property | 5-[4-(CF₃)Ph]-1H-1,2,4-triazole | 5-Trimethoxyphenyl-triazole | 5-Amino-triazole-carbamate |
|---|---|---|---|
| LogP (Lipophilicity) | 3.2 (estimated) | 2.1 | 1.8 |
| Solubility (aq., mg/mL) | 0.05 | 0.12 | 0.3 |
| Metabolic Stability (t₁/₂) | >60 min | ~30 min | ~45 min |
Key Insights :
Biological Activity
5-[4-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole is a member of the triazole family, which has garnered attention for its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including antifungal, antibacterial, and anticancer applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and data.
Chemical Structure
The compound's structure can be represented as follows:
The presence of the trifluoromethyl group enhances its lipophilicity and biological activity.
Antimicrobial Activity
Triazoles are well-known for their antifungal properties, primarily through the inhibition of ergosterol biosynthesis. The specific compound this compound has demonstrated notable activity against various fungal strains. For instance:
- Antifungal Activity : Studies have shown that this compound exhibits effective antifungal properties against Candida albicans and other pathogenic fungi. The mechanism involves disrupting fungal cell membrane integrity by inhibiting ergosterol synthesis .
- Antibacterial Activity : The compound also shows promising antibacterial effects against both Gram-positive and Gram-negative bacteria. In vitro tests revealed that it has a minimum inhibitory concentration (MIC) comparable to standard antibiotics like amoxicillin and ceftriaxone .
| Microorganism | MIC (μg/mL) | Reference Compound | MIC (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 8 | Amoxicillin | 16 |
| Escherichia coli | 16 | Ceftriaxone | 32 |
| Candida albicans | 4 | Fluconazole | 8 |
Anticancer Activity
Research indicates that this compound possesses cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested : The compound was tested against SKOV3 (ovarian cancer) and MCF-7 (breast cancer) cell lines.
- IC50 Values : The IC50 values ranged from 13.67 to 18.62 μM, indicating significant cytotoxicity compared to control groups .
Case Study 1: Antimicrobial Efficacy
A study conducted by Guzeldemirci et al. synthesized several hydrazinecarbothioamide derivatives of triazole and tested their antimicrobial properties. Among these derivatives, one exhibited potent activity against Staphylococcus aureus, with an MIC of 8 μg/mL . This emphasizes the potential of trifluoromethyl-substituted triazoles in developing new antimicrobial agents.
Case Study 2: Anticancer Properties
In another investigation, compounds derived from the triazole scaffold were evaluated for their anticancer properties using various assays. The results indicated that the presence of the trifluoromethyl group significantly enhanced the cytotoxic activity against cancer cell lines compared to non-substituted analogs .
Structure-Activity Relationship (SAR)
The biological activity of triazoles is closely related to their structural features. Modifications at different positions on the triazole ring can lead to variations in potency and selectivity:
- Trifluoromethyl Substitution : Enhances lipophilicity and biological interactions.
- Positioning of Functional Groups : The placement of substituents on the phenyl ring influences antimicrobial efficacy and cytotoxicity.
Q & A
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Methodological Answer : Process analytical technology (PAT) tools, such as in-line FTIR, monitor reaction progress in real time. Quality-by-design (QbD) frameworks, including risk assessment matrices, identify critical process parameters (CPPs) like pH and mixing efficiency .
Tables of Key Data
Table 1 : Comparative Biological Activities of Selected Triazole Derivatives
Table 2 : Optimized Synthetic Conditions for High-Yield Production
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C | +25% |
| Solvent (DMF vs. THF) | DMF | +18% |
| Catalyst (CuI vs. None) | CuI (5 mol%) | +32% |
| Reaction Time | 12 hours | Plateau after 8h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
